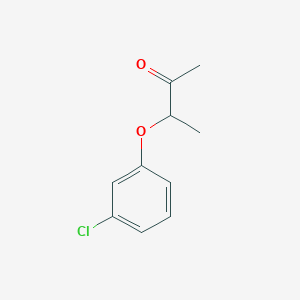
(4-Amino-2,5-difluorophenyl)acetic acid
Descripción general
Descripción
“(4-Amino-2,5-difluorophenyl)acetic acid” is a chemical compound with the molecular weight of 187.15 . It is also known as 2-amino-2-(2,5-difluorophenyl)acetic acid .
Molecular Structure Analysis
The molecular structure of “(4-Amino-2,5-difluorophenyl)acetic acid” can be represented by the InChI code:1S/C8H7F2NO2/c9-4-1-2-5 (6 (10)3-4)7 (11)8 (12)13/h1-3,7H,11H2, (H,12,13) . This indicates that the compound has a benzene ring with two fluorine atoms and an amino group attached, along with an acetic acid group. Physical And Chemical Properties Analysis
“(4-Amino-2,5-difluorophenyl)acetic acid” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Development of Fluorinated Polyimides
Fluorinated polyimides: are known for their excellent thermal stability and mechanical properties, making them ideal for aerospace and electronics industries. The incorporation of (4-Amino-2,5-difluorophenyl)acetic acid into the polymer backbone can lead to the development of organosoluble and light-colored fluorinated polyimides. These materials exhibit low dielectric constants and moisture absorption, which are crucial for applications in optical devices and flexible solar radiation protectors .
Synthesis of High-Performance Polymer Materials
The compound can be used to synthesize high-performance polymers with enhanced solubility and lower color intensity compared to nonfluorinated counterparts. This property is particularly important for creating transparent optical materials for liquid crystal display devices, optical waveguides, and planar lightwave circuits .
Medicinal Chemistry and Drug Design
In medicinal chemistry, (4-Amino-2,5-difluorophenyl)acetic acid could serve as a building block for the synthesis of pharmaceutical compounds. Its unique structure allows for the creation of new drugs with potential therapeutic applications, possibly enhancing the quality of life by providing safer and more effective treatments .
Chemical Synthesis and Computational Chemistry Applications
This compound can be utilized in various chemical synthesis techniques and computational chemistry applications to study drug utilization and biological effects. It may help in understanding molecular interactions and designing tailored drugs with specific physicochemical properties .
Development of Lightly-Colored Films
The acid can be a precursor for polymers that form lightly-colored films with cutoff wavelengths lower than 385 nm. These films are valuable for applications requiring optical transparency, such as half-waveplates in planar lightwave circuits .
Enhancement of Polymer Solubility
By integrating (4-Amino-2,5-difluorophenyl)acetic acid into polymer chains, the resulting polymers could have improved solubility in organic solvents. This enhancement in solubility is beneficial for processing and fabricating materials for industrial applications .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Propiedades
IUPAC Name |
2-(4-amino-2,5-difluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKTVQZVTMKLQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-2,5-difluorophenyl)acetic acid | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2794424.png)

methyl]cyclopropyl}-4-chlorobenzene](/img/structure/B2794429.png)
![Ethyl 4-{[(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2794431.png)




![4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide](/img/structure/B2794441.png)


![Ethyl 5-[({[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2794445.png)
